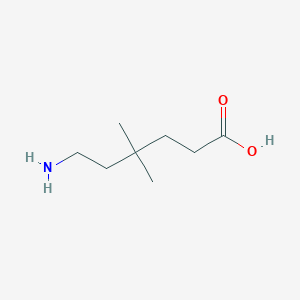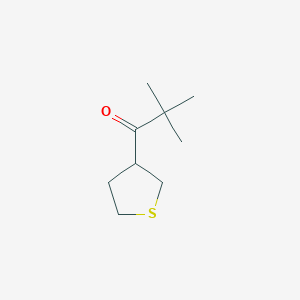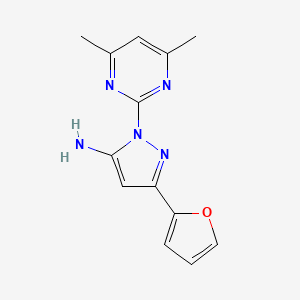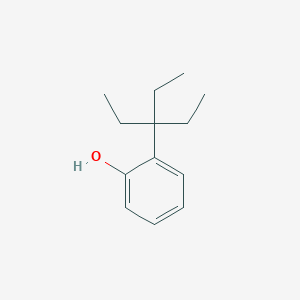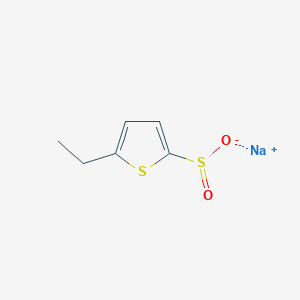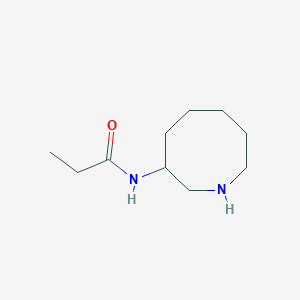
N-(Azocan-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azocan-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O. It is a member of the amide family, characterized by the presence of a propanamide group attached to an azocane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)propanamide typically involves the reaction of azocane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Azocane + Propanoyl Chloride → this compound
- Reaction Conditions : Anhydrous conditions, base (triethylamine), solvent (dichloromethane), temperature (0-5°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Azocan-3-yl)propanamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Substitution : this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
- Substitution : Nucleophiles such as amines, alcohols, or thiols, typically under basic or neutral conditions.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of primary amines or alcohols.
- Substitution : Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N-(Azocan-3-yl)propanamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with biological targets.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Azocan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-Dioxopyrrolidin-1-yl)butanamide
Uniqueness: N-(Azocan-3-yl)propanamide is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as stability and reactivity under specific conditions.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
N-(azocan-3-yl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-9-6-4-3-5-7-11-8-9/h9,11H,2-8H2,1H3,(H,12,13) |
Clé InChI |
NYWPMYHZZXSPKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1CCCCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
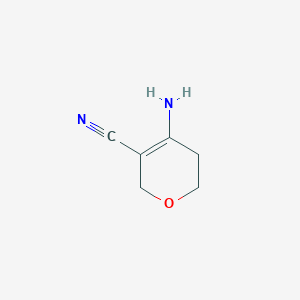
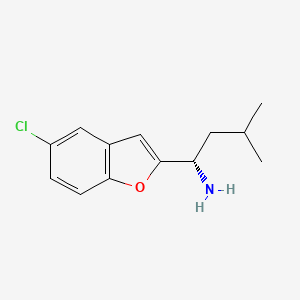
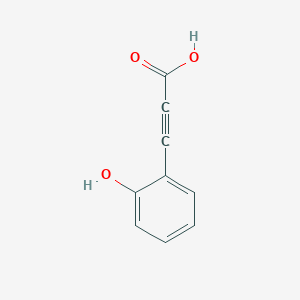
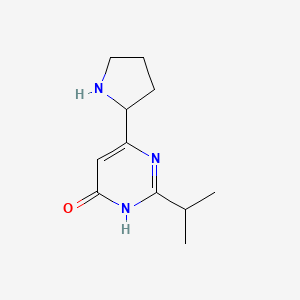
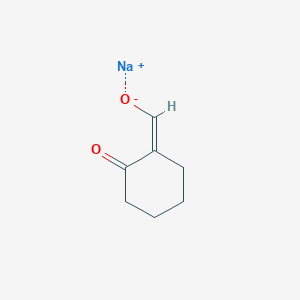
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)

